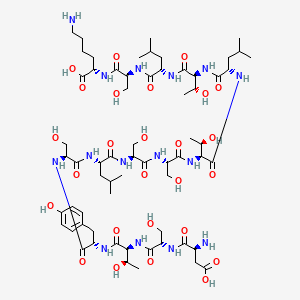![molecular formula C9H7BrN2O2 B13907880 3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Métodos De Preparación
The synthesis of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position and forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Industrial production methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Pd-catalyzed decarboxylative arylation, to form complex molecules.
Common reagents used in these reactions include bromine, palladium catalysts, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2-methylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-bromoimidazo[1,2-a]pyridine: A similar compound with bromine substitution but without the carboxylic acid group.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substitutions and functional groups.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid.
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14) |
Clave InChI |
FBYLXPGQSCYHDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=C(C2=N1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)


![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)

![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)


